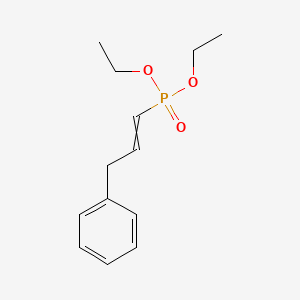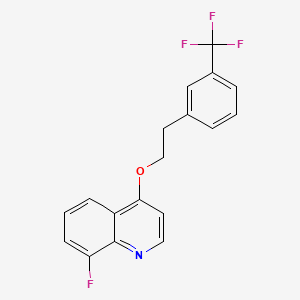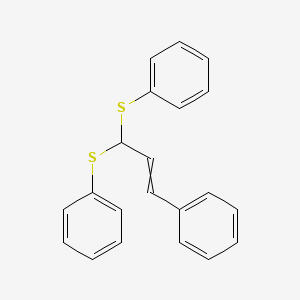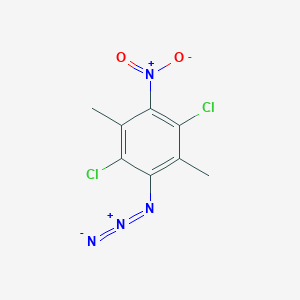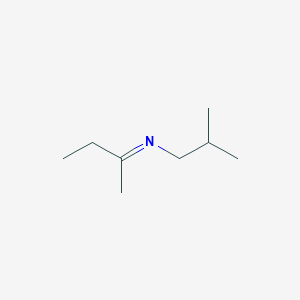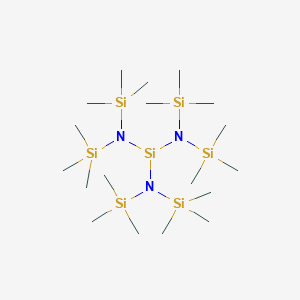
Tris(bis(trimethylsilyl)amino)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is a silicon-based compound characterized by the presence of trimethylsilyl groups attached to a central silanetriamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine typically involves the reaction of hexachlorosilane with hexamethyldisilazane under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or hexane to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silanetriamines
Aplicaciones Científicas De Investigación
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in the formulation of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine include:
- Hexamethyldisilazane
- Trimethylsilyl chloride
- Hexachlorosilane
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is unique due to its multiple trimethylsilyl groups attached to a central silanetriamine core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C18H54N3Si7 |
|---|---|
Peso molecular |
509.2 g/mol |
InChI |
InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3 |
Clave InChI |
DIRWWCVZRQGGBK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
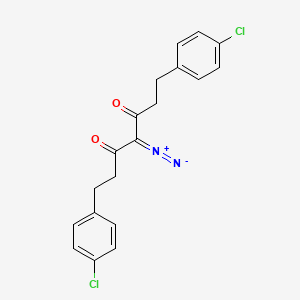
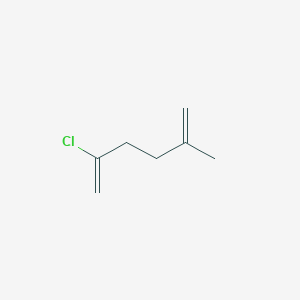
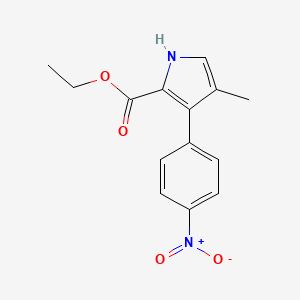
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
